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Executive Summary
ATL1102 is a second-generation antisense oligonucleotide designed to specifically inhibit the

expression of CD49d, a key protein involved in inflammatory processes. As the alpha subunit of

the Very Late Antigen-4 (VLA-4) integrin, CD49d is crucial for the trafficking and tissue

infiltration of lymphocytes. By downregulating CD49d, ATL1102 offers a targeted therapeutic

approach for diseases driven by aberrant immune cell migration, such as multiple sclerosis and

Duchenne muscular dystrophy. This document provides a comprehensive overview of

ATL1102, including its mechanism of action, the signaling pathways it modulates, quantitative

clinical data, and the experimental protocols used in its evaluation.

Introduction to ATL1102
ATL1102 is a synthetic, single-stranded nucleic acid sequence designed to bind to the

messenger RNA (mRNA) encoding the human CD49d protein.[1] It is classified as a second-

generation 2'-O-(2-methoxyethyl) (2'MOE) "gapmer" antisense oligonucleotide (ASO).[2][3]

This structural design enhances its stability, binding affinity, and efficacy. Clinical development

has focused on its potential to treat inflammatory diseases where VLA-4-mediated leukocyte

migration is a key pathological feature.[4][5]
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The primary mechanism of ATL1102 involves the specific downregulation of CD49d protein

expression through an RNase H-mediated pathway.[1][6]

Hybridization: ATL1102, administered subcutaneously, distributes to tissues, including

lymphoid organs, and enters cells.[1] Inside the cell, its sequence specifically binds to the 3'-

untranslated region of the CD49d mRNA transcript through Watson-Crick base pairing.[6]

RNase H Recruitment: The resulting DNA-RNA heteroduplex is recognized by the ubiquitous

intracellular enzyme Ribonuclease H1 (RNase H1).[3][6]

mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the duplex, effectively

destroying the CD49d mRNA.[3][6]

Reduced Protein Expression: The degradation of the mRNA template prevents its translation

into the CD49d protein.

Therapeutic Effect: The subsequent reduction of CD49d protein on the surface of immune

cells, such as lymphocytes, diminishes their ability to adhere to blood vessel walls and

migrate into sites of inflammation, thereby mitigating disease activity.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5650056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://lifesciences.danaher.com/us/en/library/rnase-h.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://lifesciences.danaher.com/us/en/library/rnase-h.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7139737/
https://www.cambridge.org/core/books/abs/multiple-sclerosis-therapeutics/use-of-mri-in-multiple-sclerosis-clinical-trials/EBB0A4A98A13E4DC8873146378B69F57
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: ATL1102 Mechanism of Action
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Figure 2: VLA-4 Mediated Leukocyte Adhesion & Extravasation
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Figure 3: RRMS Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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